2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

Organic Synthesis Chemical Procurement Isomer Purity

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid (CAS 66232-38-0) is a poly-substituted benzoic acid building block containing an amino group at the C-2 position, a chloro substituent at the C-3 position, and a trifluoromethyl group at the C-5 position. This specific 2,3,5-substitution pattern distinguishes it from its more common regioisomer, 2-amino-5-chloro-3-(trifluoromethyl)benzoic acid (CAS 58026-23-6), and provides a unique steric and electronic profile for use as an intermediate in pharmaceutical and agrochemical research.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
Cat. No. B13908331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)Cl)C(F)(F)F
InChIInChI=1S/C8H5ClF3NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)
InChIKeyBMAHACPCHDDGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid: A Specialized Halogenated Trifluoromethyl Building Block for Targeted Synthesis


2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid (CAS 66232-38-0) is a poly-substituted benzoic acid building block containing an amino group at the C-2 position, a chloro substituent at the C-3 position, and a trifluoromethyl group at the C-5 position . This specific 2,3,5-substitution pattern distinguishes it from its more common regioisomer, 2-amino-5-chloro-3-(trifluoromethyl)benzoic acid (CAS 58026-23-6), and provides a unique steric and electronic profile for use as an intermediate in pharmaceutical and agrochemical research .

The Case Against Substituting 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid with a Common Regioisomer


While regioisomers like 2-amino-5-chloro-3-(trifluoromethyl)benzoic acid share the same molecular weight, formula, and gross functional groups, their spatial arrangement of substituents imparts fundamentally different reactivity profiles . Direct substitution fails in synthetic pathways where the specific relative orientation of the amino, chloro, and trifluoromethyl groups is required for correct regioselectivity in downstream reactions, such as directed ortho-metalation or palladium-catalyzed cross-couplings. This class-level inference is supported by the distinct synthetic routes developed to access the precise 2,3,5-pattern, underscoring that isomer purity is a critical quality attribute for reproducible outcomes .

Quantitative Differentiation of 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid from its Closest Analogs


Commercially Available Purity vs. the 2-Amino-5-chloro-3-(trifluoromethyl) Isomer

The target compound is routinely available at a higher certified purity from leading vendors compared to its 5-chloro-3-trifluoromethyl isomer.

Organic Synthesis Chemical Procurement Isomer Purity

Computed Property Differential (XLogP3 vs. Non-Chlorinated Analog)

The presence of the chlorine atom at the C-3 position significantly increases predicted lipophilicity compared to the non-chlorinated analog, 2-amino-5-(trifluoromethyl)benzoic acid. This influences membrane permeability and target engagement profiles in drug design.

Medicinal Chemistry Lipophilicity ADME Prediction

Optimal Application Scenarios for 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid Based on Verified Evidence


Synthesis of Kinase Inhibitor Scaffolds Requiring a 2,3,5-Substituted Benzamide Core

The specific arrangement of the amino group adjacent to both a chlorine and a trifluoromethyl group makes this acid an ideal precursor for benzamide-based kinase inhibitors, where the chlorine can participate in key halogen-bond interactions and the trifluoromethyl group fills a hydrophobic pocket. The high commercial purity (98%) ensures a cleaner starting point for multi-step amide coupling and subsequent diversification .

Building Block for Optimizing Metabolic Stability in Agrochemical Research

In the design of modern agrochemicals, the combination of a chlorine atom and a trifluoromethyl group on a benzoic acid scaffold is a well-known motif for blocking metabolically labile sites. The target compound's specific substitution pattern provides a handle for introducing these groups in a precise orientation, as supported by its lipophilicity profile, to enhance the environmental persistence of a potential herbicide or fungicide lead .

Intermediate for SGLT2 Inhibitor Analogs with Improved Selectivity

Published patent literature indicates that fluoro-chloro-substituted benzoic acids are critical intermediates in the synthesis of SGLT2 inhibitors. The 2-Amino-3-chloro-5-(trifluoromethyl) isomer is specifically cited for its potential to generate analogs with improved selectivity profiles, leveraging the collective data from in-class inhibitors. Its availability at high purity is a prerequisite for the demanding coupling reactions in these syntheses .

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